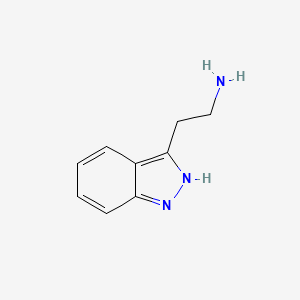

2-(1H-indazol-3-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

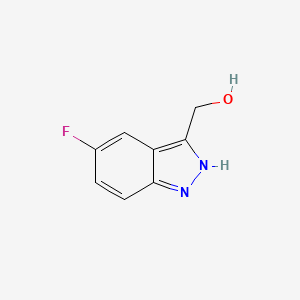

2-(1H-indazol-3-yl)ethanamine is a compound that features an indazole moiety, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The indazole is substituted at the 3-position with an ethanamine chain. This structure is a core scaffold in many pharmacologically active compounds and is of interest in medicinal chemistry due to its potential biological activities.

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of novel indazole derivatives has been reported where the indazole is linked to a thiazole moiety through an ethanamine chain . The process involves cyclization of a thiourea precursor with 2-bromoacetophenone. Although not directly related to 2-(1H-indazol-3-yl)ethanamine, this method provides insight into the synthetic strategies that could be adapted for the synthesis of similar indazole-containing compounds.

Molecular Structure Analysis

Indazole derivatives can crystallize in various forms, and their molecular structure can be analyzed using techniques such as X-ray diffraction. For example, a bis-indazole compound with a propane bridge has been characterized, showing that the indazole rings can adopt a W-shaped conformation due to the dihedral angle between them . This information is valuable for understanding the conformational preferences of indazole-containing compounds, which can influence their chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like ethanamine can affect these properties by altering the compound's polarity and hydrogen bonding capability. The antimicrobial activity of some indazole derivatives has been studied, indicating that these compounds can interact with biological systems, which is a critical aspect of their physical and chemical properties . However, the exact properties of 2-(1H-indazol-3-yl)ethanamine are not discussed in the provided papers.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research on derivatives of 2-(1H-indazol-3-yl)ethanamine, such as those involving the synthesis of novel compounds with 1H-indol-3-yl moieties, has demonstrated significant antimicrobial activity. These compounds have been evaluated for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against several fungal species. The structural modifications to the indazol-3-yl ethanamine backbone have been instrumental in enhancing these activities, showcasing the compound's potential as a framework for developing new antimicrobial agents (Kumbhare et al., 2013).

DNA Binding and Cytotoxicity

Another area of research has focused on Cu(II) complexes of tridentate ligands related to 2-(1H-indazol-3-yl)ethanamine, demonstrating good DNA binding propensity and significant cytotoxicity against various cancer cell lines. These complexes exhibit promising therapeutic potential, offering insights into the design of novel anticancer drugs with enhanced efficacy and specificity. The ability of these compounds to interact with DNA and induce cytotoxic effects highlights their significance in cancer research and therapy (Kumar et al., 2012).

Efflux Pump Inhibition

Indole derivatives, including those based on the 2-(1H-indazol-3-yl)ethanamine structure, have been synthesized and evaluated for their ability to inhibit the NorA efflux pump in Staphylococcus aureus. This efflux pump contributes to antibiotic resistance, and the inhibition by indole derivatives can restore the antibacterial activity of fluoroquinolones against resistant strains. This research underscores the therapeutic potential of 2-(1H-indazol-3-yl)ethanamine derivatives in combating antibiotic resistance, marking a significant step towards the development of more effective antimicrobial strategies (Héquet et al., 2014).

Metal Complexes and Ligand Decomposition

The synthesis and characterization of metal complexes involving pyrazole-based tripodal tetraamine ligands related to 2-(1H-indazol-3-yl)ethanamine have been explored. These studies not only contribute to our understanding of coordination chemistry but also have implications for the development of new materials with potential applications in catalysis, magnetic materials, and molecular recognition. The research into these complexes provides valuable insights into the structural and electronic properties that govern the behavior of these compounds (Cubanski et al., 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2H-indazol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5-6,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTADWSDGULTVBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627219 |

Source

|

| Record name | 2-(2H-Indazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indazol-3-yl)ethanamine | |

CAS RN |

6814-68-2 |

Source

|

| Record name | 2-(2H-Indazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)

![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)

![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)